(1S,2S)-2-Ethylcyclopropane-1-carboxylic acid
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Overview
Description
(1S,2S)-2-Ethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. Cyclopropane compounds are known for their strained ring structure, which imparts unique chemical properties. The presence of the ethyl group and the carboxylic acid functional group in this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Ethylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst, such as a transition metal complex, and a suitable solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve the large-scale cyclopropanation of alkenes using diazo compounds. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Ethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield a ketone or an ester, while reduction may produce an alcohol.
Scientific Research Applications
(1S,2S)-2-Ethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2S)-2-Ethylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the ethyl group, making it less sterically hindered.
2-Methylcyclopropane-1-carboxylic acid: Contains a methyl group instead of an ethyl group, affecting its reactivity and steric properties.
1-Aminocyclopropane-1-carboxylic acid: Contains an amino group, making it more basic and reactive in different types of reactions.
Uniqueness
(1S,2S)-2-Ethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both an ethyl group and a carboxylic acid group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H10O2 |
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Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1S,2S)-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1 |
InChI Key |
NEZWQTAIJWQNHI-WHFBIAKZSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]1C(=O)O |
Canonical SMILES |
CCC1CC1C(=O)O |
Origin of Product |
United States |
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